Medroxalol hydrochloride

Description

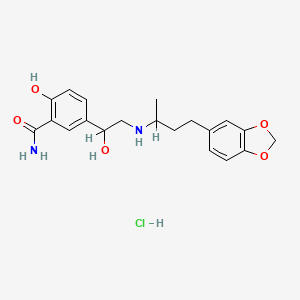

Structure

3D Structure of Parent

Properties

CAS No. |

70161-10-3 |

|---|---|

Molecular Formula |

C20H25ClN2O5 |

Molecular Weight |

408.9 g/mol |

IUPAC Name |

5-[2-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]-1-hydroxyethyl]-2-hydroxybenzamide;hydrochloride |

InChI |

InChI=1S/C20H24N2O5.ClH/c1-12(2-3-13-4-7-18-19(8-13)27-11-26-18)22-10-17(24)14-5-6-16(23)15(9-14)20(21)25;/h4-9,12,17,22-24H,2-3,10-11H2,1H3,(H2,21,25);1H |

InChI Key |

YYWISFWLJSVFOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O.Cl |

Other CAS No. |

70161-10-3 |

Related CAS |

56290-94-9 (Parent) |

Synonyms |

5-(2-((3-(1,3-benzodioxol-5-yl)-1-methylpropyl)amino)-1-hydroxyethyl)-2-hydroxybenzamide MDL 17330A MDL 17331A medroxalol medroxalol monohydrochloride medroxalol monohydrochloride, (R-(R*,R*))-isomer medroxalol monohydrochloride, (R-(R*,S*))-isomer medroxalol monohydrochloride, (S-(R*,R*))-isomer medroxalol monohydrochloride, (S-(R*,S*))-isomer RMI 81968 |

Origin of Product |

United States |

Foundational & Exploratory

Medroxalol Hydrochloride: A Technical Guide to its Mechanism of Action on Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxalol hydrochloride is a unique antihypertensive agent characterized by a complex pharmacological profile at adrenergic receptors. This technical guide provides an in-depth analysis of its mechanism of action, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing the core signaling pathways. Medroxalol exhibits competitive antagonist activity at both α- and β-adrenergic receptors, with a notable selectivity for β-receptors. A key feature of its pharmacological profile is its partial agonist activity at β2-adrenergic receptors, which contributes significantly to its vasodilatory and blood pressure-lowering effects. This dual action of β-blockade and vasodilation through α-blockade and β2-agonism positions medroxalol as a compound of significant interest in cardiovascular pharmacology.

Introduction

Medroxalol is a pharmaceutical agent that has been investigated for the management of hypertension.[1] Its efficacy in lowering blood pressure stems from its multifaceted interaction with the adrenergic nervous system. Unlike traditional β-blockers, medroxalol possesses a broader spectrum of activity, targeting both α- and β-adrenergic receptors.[2] This combined action allows for a reduction in peripheral vascular resistance without a significant reflex tachycardia, offering a potential advantage in the treatment of hypertensive patients. This guide aims to provide a detailed technical overview of medroxalol's mechanism of action for professionals in the field of pharmacology and drug development.

Quantitative Analysis of Adrenergic Receptor Interactions

The interaction of medroxalol with adrenergic receptors has been quantified using various in vitro pharmacological assays. The following tables summarize the available data on its antagonist potency. It is important to note that while general pA2 values are available, specific binding affinities (Ki) and functional potencies (IC50/EC50) for individual adrenergic receptor subtypes (α1, α2, β1, β2) are not extensively reported in publicly available literature.

Table 1: Antagonist Potency of Medroxalol at Adrenergic Receptors

| Receptor Type | Parameter | Value | Experimental Model | Reference |

| α-Adrenergic | pA2 | 6.09 | Rabbit aortic strips | [1] |

| β-Adrenergic | pA2 | 7.73 | Guinea pig atria | [1] |

Table 2: Relative Antagonist Potency of Medroxalol

| Comparison | Potency Ratio | Reference |

| β1- to α1-adrenoceptor antagonism | ~7:1 | [3] |

Core Mechanism of Action

Medroxalol's antihypertensive effect is a result of its combined actions on the adrenergic system:

-

α1-Adrenergic Receptor Antagonism: By blocking α1-adrenergic receptors on vascular smooth muscle, medroxalol inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.[4]

-

β1-Adrenergic Receptor Antagonism: Located primarily in the heart, β1-adrenergic receptors mediate the chronotropic (heart rate) and inotropic (contractility) effects of catecholamines. Medroxalol's antagonism at these receptors leads to a decrease in heart rate and cardiac output, contributing to its blood pressure-lowering effect.[1]

-

β2-Adrenergic Receptor Partial Agonism: This is a distinguishing feature of medroxalol. While it acts as an antagonist at β1-receptors, it exhibits partial agonist activity at β2-adrenergic receptors.[5][6] These receptors are present in various tissues, including the smooth muscle of blood vessels and the bronchi. Stimulation of vascular β2-receptors leads to vasodilation, further reducing peripheral resistance.[5] This β2-mediated vasodilation is a significant contributor to the overall hypotensive effect of medroxalol.[5]

Experimental Protocols

The characterization of medroxalol's activity at adrenergic receptors involves a combination of radioligand binding assays and functional assays on isolated tissues.

Radioligand Binding Assays (General Protocol)

Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor.

Objective: To determine the binding affinity (Ki) of medroxalol for α- and β-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes expressing the adrenergic receptor subtype of interest are prepared from cultured cells or tissues.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-dihydroalprenolol for β) and varying concentrations of medroxalol.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the IC50 value of medroxalol (the concentration that inhibits 50% of specific radioligand binding), from which the Ki value is calculated using the Cheng-Prusoff equation.

Functional Assays on Isolated Tissues

Functional assays assess the physiological response of a tissue to a drug, determining its agonist or antagonist activity.

Objective: To determine the antagonist (pA2) and agonist (EC50) activity of medroxalol at adrenergic receptors.

Methodology for Antagonist Activity (Schild Analysis):

-

Tissue Preparation: Isolated tissues rich in the target receptor are used (e.g., rabbit aortic strips for α1-receptors, guinea pig atria for β1-receptors).[1] The tissues are mounted in an organ bath containing a physiological salt solution and aerated with carbogen.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a standard agonist (e.g., phenylephrine for α1, isoproterenol for β1) is generated.

-

Incubation with Antagonist: The tissue is washed and then incubated with a fixed concentration of medroxalol for a predetermined time.

-

Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of medroxalol.

-

Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. This is repeated for several concentrations of medroxalol. A Schild plot is then constructed to determine the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

Methodology for Agonist Activity:

-

Tissue Preparation: An appropriate isolated tissue is used (e.g., guinea pig trachea for β2-receptor-mediated relaxation).[5]

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve for medroxalol is generated, and the relaxation of the tissue is measured.

-

Data Analysis: The EC50 value (the concentration of medroxalol that produces 50% of the maximal response) is determined.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by medroxalol.

α1-Adrenergic Receptor Antagonism

Caption: α1-Adrenergic Receptor Antagonism by Medroxalol.

β1-Adrenergic Receptor Antagonism

Caption: β1-Adrenergic Receptor Antagonism by Medroxalol.

β2-Adrenergic Receptor Partial Agonism

References

- 1. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasodilation by medroxalol mediated by beta 2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of medroxalol, a beta- and alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Chemical Profile of Medroxalol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and chemical properties of Medroxalol hydrochloride. The information is intended to support researchers and professionals engaged in drug development and medicinal chemistry.

Chemical Properties of this compound

This compound is an adrenergic receptor antagonist with both alpha- and beta-blocking activities.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-[2-[[3-(1,3-Benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxybenzamide;hydrochloride | [3] |

| Molecular Formula | C₂₀H₂₅ClN₂O₅ | [3] |

| Molecular Weight | 408.9 g/mol | [3] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [4][5] |

| LogP (Octanol-Water Partition Coefficient) | 2.46 | [6] |

| Topological Polar Surface Area (TPSA) | 114 Ų | [6] |

| Hydrogen Bond Donors | 4 | [6] |

| Hydrogen Bond Acceptors | 7 | [6] |

| Rotatable Bonds | 8 | [6] |

Synthesis Pathway of Medroxalol

The synthesis of Medroxalol proceeds through a multi-step pathway, beginning with the modification of salicylamide. The general synthetic scheme is outlined below.[7]

References

The Historical Development and Initial Discovery of Medroxalol: A Technical Guide

Introduction

Medroxalol is a pharmaceutical agent developed as a vasodilator and beta-blocker for the treatment of hypertension.[1][2] It is classified as a mixed-receptor blocker, exhibiting competitive antagonism at both alpha- and beta-adrenergic receptors.[1][3] This dual mechanism of action allows it to decrease blood pressure by reducing peripheral vascular resistance without significantly compromising cardiac output, a notable advancement in the pharmacotherapy of hypertension during its development.[3] This technical guide provides an in-depth overview of the historical development, initial discovery, and pharmacological characterization of Medroxalol, tailored for researchers, scientists, and drug development professionals.

Initial Discovery and Synthesis

The initial synthesis of Medroxalol was reported in a 1975 U.S. patent by J. T. Suh and T. M. Bare.[1] The synthesis is a multi-step process starting from salicylamide.

The key steps in the synthesis of Medroxalol are as follows:

-

Friedel-Crafts Acetylation of Salicylamide: The synthesis begins with the Friedel-Crafts acetylation of salicylamide (1).

-

Halogenation: The resulting aromatic methyl ketone is then halogenated.

-

Displacement Reaction: The bromide in the resulting compound (2) is displaced by the nitrogen in N-benzyl-1-(3',4'-methylenedioxyphenyl)-3-butylamine (3).

-

Catalytic Hydrogenation: The product from the previous step (4) undergoes catalytic hydrogenation. This final step serves a dual purpose: it reduces the ketone and removes the benzyl protecting group to yield Medroxalol (5).[1]

Caption: Chemical synthesis workflow of Medroxalol.

Pharmacological Characterization

Medroxalol's cardiovascular properties were extensively studied, with seminal work published by Dage et al. in 1981.[3] These studies established its dual alpha- and beta-adrenergic receptor blocking activity. The primary mechanism of action is the reduction of blood pressure by decreasing peripheral vascular resistance more than cardiac output.[3] While adrenergic blockade is a principal action, it does not fully account for the hypotensive effects, suggesting a possible active vasodilatory component.[3]

Medroxalol acts as a competitive antagonist at both alpha- and beta-adrenergic receptors.[3] Stimulation of alpha-1 adrenergic receptors by agonists like norepinephrine leads to vasoconstriction.[4] Beta-1 receptor stimulation increases heart rate and contractility, while beta-2 receptor stimulation leads to smooth muscle relaxation (vasodilation and bronchodilation).[5] By blocking alpha-1 receptors, Medroxalol prevents vasoconstriction. By blocking beta-1 receptors, it reduces heart rate and cardiac contractility.

Caption: Medroxalol's antagonism of adrenergic signaling pathways.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data from early preclinical and clinical studies of Medroxalol.

| Parameter | Value | Species/Tissue | Reference |

| Alpha-Adrenergic Receptor Antagonism | |||

| pA2 | 6.09 | Rabbit aortic strips | [3] |

| Potency vs. Phentolamine | 0.02x | Rabbit aortic strips | [3] |

| Beta-Adrenergic Receptor Antagonism | |||

| pA2 | 7.73 | Guinea pig atria | [3] |

| Potency vs. Propranolol | 0.09x | Guinea pig atria | [3] |

| Receptor Antagonism Ratio | |||

| β1- to α1-antagonism ratio | ~7 to 1 | Normotensive males | [6][7] |

| Pharmacokinetics (Oral Administration) | |||

| Terminal elimination half-life (t1/2,Z) | 15.6 h | Normal subjects | [8] |

| Peak plasma level | 450 ng/ml | Normal subjects | [8] |

| Time to peak | 2-3 h | Normal subjects | [8] |

| Bioavailability | 64% | Normal subjects | [8] |

| Pharmacokinetics (Intravenous Administration) | |||

| Terminal elimination half-life (t1/2,Z) | 7.3 h | Normal subjects | [8] |

| Plasma clearance | 948 ml/min | Normal subjects | [8] |

Experimental Protocols

The initial pharmacological profile of Medroxalol was established through a series of key in vivo and in vitro experiments.

Caption: Experimental workflow for the pharmacological evaluation of Medroxalol.

1. In Vivo Studies in Spontaneously Hypertensive Rats (SHR)

-

Objective: To determine the antihypertensive efficacy and duration of action of orally administered Medroxalol.

-

Methodology:

-

Spontaneously hypertensive rats were used as a model for essential hypertension.

-

Medroxalol was administered orally.

-

Blood pressure was monitored over an extended period to assess the magnitude and duration of the hypotensive effect.

-

The potency was compared to that of phentolamine, a known alpha-blocker.[3]

-

2. In Vivo Studies in Anesthetized Dogs

-

Objective: To evaluate the hemodynamic effects of intravenously administered Medroxalol and to confirm its alpha- and beta-blocking properties.

-

Methodology:

-

Anesthetized dogs were administered Medroxalol intravenously.

-

Cardiovascular parameters including blood pressure, heart rate, and cardiac output were measured.

-

To assess adrenergic blockade, the responses to infusions of the beta-agonist isoproterenol and the alpha-agonist phenylephrine were measured before and after Medroxalol administration.[3]

-

3. In Vitro Studies on Isolated Tissues

-

Objective: To quantify the alpha- and beta-adrenergic receptor antagonist properties of Medroxalol.

-

Methodology:

-

Alpha-Receptor Antagonism: Rabbit aortic strips were isolated and mounted in an organ bath. The contractile response to the alpha-agonist phenylephrine was measured in the presence of increasing concentrations of Medroxalol to determine its competitive antagonist properties and calculate the pA2 value.[3]

-

Beta-Receptor Antagonism: Guinea pig atria were isolated and mounted in an organ bath. The positive chronotropic (heart rate) response to the beta-agonist isoproterenol was measured in the presence of increasing concentrations of Medroxalol to determine its competitive antagonist properties and calculate the pA2 value.[3]

-

Clinical Development and Comparative Studies

Following promising preclinical results, Medroxalol entered clinical trials.[3] Comparative studies, notably with labetalol (another mixed alpha- and beta-blocker), were conducted to delineate its clinical profile. A study in normotensive males showed that a 400 mg oral dose of Medroxalol significantly reduced both supine and erect blood pressure without a significant change in heart rate.[6][7] This study also revealed that Medroxalol had a greater beta-adrenoceptor antagonism compared to labetalol.[6][7] The ratio of beta-1 to alpha-1 adrenoceptor antagonism for Medroxalol was estimated to be approximately 7 to 1, compared to 3 to 1 for labetalol.[6][7]

Pharmacokinetic studies further differentiated Medroxalol from labetalol, with Medroxalol demonstrating a longer elimination half-life and higher bioavailability after oral administration.[8]

The discovery and development of Medroxalol represent a significant step in the evolution of antihypertensive therapy. Its initial synthesis in the mid-1970s was followed by thorough pharmacological characterization that revealed its novel mixed alpha- and beta-adrenergic antagonist properties. The detailed preclinical and clinical studies that followed established its efficacy in lowering blood pressure primarily through vasodilation. While it shares a mechanistic class with drugs like labetalol, Medroxalol possesses a distinct pharmacological and pharmacokinetic profile. The historical development of Medroxalol serves as a valuable case study in rational drug design and the characterization of cardiovascular therapeutics.

References

- 1. Medroxalol - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ccjm.org [ccjm.org]

- 5. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the clinical pharmacokinetics and concentration-effect relationships for medroxalol and labetalol - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Medroxalol Hydrochloride: From Synthesis to Signal Transduction and Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of Medroxalol hydrochloride, a unique antihypertensive agent with a dual mechanism of action. By summarizing key research findings, from its chemical synthesis and pharmacological properties to its effects in preclinical models and clinical trials, this document serves as a comprehensive resource for professionals in the field of drug development and cardiovascular research.

Introduction

This compound is a pharmaceutical agent recognized for its efficacy in managing hypertension.[1][2] Its distinctive therapeutic profile stems from its ability to act as a competitive antagonist at both α- and β-adrenergic receptors.[3][4] This dual blockade leads to a reduction in peripheral vascular resistance and a decrease in cardiac output, contributing to its overall antihypertensive effect.[3] This review will delve into the quantitative data from various studies, detail the experimental protocols used to elucidate its properties, and visualize the complex biological pathways and experimental workflows associated with Medroxalol research.

Pharmacological Profile

Medroxalol is a potent antagonist at both α- and β-adrenergic receptors. In vitro studies have quantified its activity at these receptors, providing a basis for understanding its in vivo effects.

Data Presentation: In Vitro and In Vivo Pharmacology

| Parameter | Value | Species/Tissue | Reference |

| α-Adrenergic Receptor Blockade | |||

| pA2 | 6.09 | Rabbit aortic strips | [3] |

| Potency vs. Phentolamine | 0.02x | Rabbit aortic strips | [3] |

| β-Adrenergic Receptor Blockade | |||

| pA2 | 7.73 | Guinea pig atria | [3] |

| Potency vs. Propranolol | 0.09x | Guinea pig atria | [3] |

| Antihypertensive Efficacy | |||

| Blood Pressure Reduction (vs. Placebo) | 15.6/12.0 mmHg | Human (mild-moderate hypertension) | [5] |

Experimental Protocols

The pharmacological and therapeutic effects of Medroxalol have been characterized through a series of in vitro and in vivo experiments. Below are detailed methodologies for key experimental approaches.

In Vitro Receptor Binding Assays

Objective: To determine the affinity of Medroxalol for α- and β-adrenergic receptors.

General Protocol for Competitive Radioligand Binding Assay:

-

Receptor Preparation: Membranes are prepared from tissues or cells expressing the target adrenergic receptors (e.g., rabbit aortic strips for α-receptors, guinea pig atria for β-receptors).[3] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended.

-

Assay Conditions: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-prazosin for α1-receptors, [3H]-dihydroalprenolol for β-receptors) and varying concentrations of unlabeled Medroxalol.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of radioligand bound to the receptors, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of Medroxalol that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) is then calculated from the IC50 value to reflect the affinity of Medroxalol for the receptor.

In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of Medroxalol in a relevant animal model of hypertension.

General Protocol:

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are commonly used as they develop hypertension that mimics essential hypertension in humans.[3]

-

Drug Administration: Medroxalol is administered orally to conscious SHR.[3]

-

Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at various time points after drug administration. This can be done using non-invasive methods like the tail-cuff method or through direct intra-arterial catheterization for continuous monitoring.

-

Data Analysis: The changes in blood pressure from baseline are calculated and compared to a control group receiving a placebo. Dose-response curves can be generated to determine the potency and efficacy of Medroxalol.

Visualizing Medroxalol's Mechanism and Synthesis

Signaling Pathways of Medroxalol

The antihypertensive effect of Medroxalol is a result of its simultaneous blockade of α1- and β1-adrenergic receptors. The following diagram illustrates the downstream signaling pathways affected by this dual antagonism.

Experimental Workflow: Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. The following diagram outlines a key synthetic route.

Clinical Research and Therapeutic Applications

Clinical trials have demonstrated the efficacy and safety of Medroxalol in the treatment of mild to moderate hypertension.

Clinical Trial Design

A representative clinical study design involved a single-blind trial with hypertensive patients.[5] The study included a placebo run-in period, followed by treatment with Medroxalol, with doses titrated based on blood pressure response.[5][6] Some patients also received concomitant therapy with a diuretic like hydrochlorothiazide to assess synergistic effects.[5]

Clinical Efficacy

In a 12-week study, oral doses of 100-400 mg of Medroxalol twice daily effectively reduced standing diastolic pressure to below 100 mmHg in the majority of patients.[5] The mean reduction in standing blood pressure was 15.6/12.0 mmHg compared to placebo.[5]

Data Presentation: Clinical Trial Data

| Study Phase | Treatment | Duration | Key Findings | Reference |

| Initial Treatment | Medroxalol (100-400 mg twice daily) | 6 weeks | Mean standing blood pressure decreased by 15.6/12.0 mmHg. | [5] |

| Combination Therapy | Medroxalol + Hydrochlorothiazide (12.5 mg twice daily) | 6 weeks | Allowed for a decrease in Medroxalol dosage while maintaining efficacy. | [5] |

Experimental Workflow: Clinical Trial Protocol

The following diagram illustrates a typical workflow for a clinical trial investigating the antihypertensive effects of Medroxalol.

Conclusion

This compound is a well-characterized antihypertensive agent with a dual mechanism of action involving the blockade of both α- and β-adrenergic receptors. This comprehensive review has provided an in-depth look at the quantitative data supporting its pharmacological profile, detailed the experimental protocols used in its evaluation, and visualized its mechanism of action and synthesis. The compiled information serves as a valuable technical guide for researchers and professionals in the pharmaceutical sciences, offering a solid foundation for further investigation and development in the field of cardiovascular therapeutics.

References

- 1. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Medroxalol Hydrochloride: A Comprehensive Structural and Mechanistic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular properties of Medroxalol hydrochloride, a potent antihypertensive agent. The document details its chemical characteristics, outlines experimental protocols for its structural elucidation, and illustrates its mechanism of action through signaling pathway diagrams.

Core Structural and Molecular Data

This compound is the hydrochloride salt of Medroxalol, a compound that exhibits both alpha- and beta-adrenergic receptor blocking activity.[1][2] This dual antagonism contributes to its efficacy in managing hypertension.[2] The key quantitative data for Medroxalol and its hydrochloride salt are summarized below.

| Property | Medroxalol | This compound |

| Molecular Formula | C₂₀H₂₄N₂O₅ | C₂₀H₂₅ClN₂O₅ |

| Molecular Weight | 372.42 g/mol | 408.88 g/mol |

| IUPAC Name | 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxybenzamide | 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxybenzamide hydrochloride |

| CAS Number | 56290-94-9 | 70161-10-3 |

Structural Elucidation: Experimental Protocols

The definitive structure of this compound is established through a combination of spectroscopic and crystallographic techniques. The following sections outline the detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, confirming the connectivity of atoms and the chemical environment of various functional groups.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, containing 0.1% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

Data is collected with a spectral width of 0-12 ppm.

-

Key parameters include a pulse width of 30-45 degrees, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

Expected signals would include aromatic protons in the benzamide and benzodioxole rings, aliphatic protons of the butyl chain, and protons associated with the ethanolamine moiety. The chemical shifts of the NH and OH protons can be confirmed by D₂O exchange.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz for carbon.

-

A wider spectral width of 0-200 ppm is used.

-

Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Expected signals would correspond to the carbonyl carbon of the amide, aromatic carbons, and aliphatic carbons of the side chains.

-

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, are analyzed to assemble the complete molecular structure.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and providing further structural information.

Methodology:

-

Sample Preparation: A dilute solution of this compound (approximately 1 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for molecules of this type.

-

Mass Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

-

The high-resolution data allows for the calculation of the elemental composition, which should match C₂₀H₂₅N₂O₅ for the parent ion of the free base.

-

-

Tandem Mass Spectrometry (MS/MS):

-

The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID).

-

The resulting fragment ions are analyzed to provide information about the molecule's substructures.

-

Common fragmentation pathways for beta-adrenergic blockers often involve cleavage of the side chain, which can help to confirm the structure of the different parts of the molecule.[3][4]

-

-

Data Analysis: The accurate mass measurement of the parent ion and the fragmentation pattern are compared with the expected values for the proposed structure of Medroxalol.

X-Ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing unambiguous proof of the molecular structure and stereochemistry.

Methodology:

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is often the most challenging step and may involve techniques such as slow evaporation from a suitable solvent system or vapor diffusion.[5]

-

Data Collection:

-

A single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.

-

The crystal is rotated, and the diffraction pattern is collected on a detector.[6]

-

Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The initial phases of the structure factors are determined using direct methods or Patterson methods.

-

An initial electron density map is generated, from which the positions of the atoms are determined.

-

The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.[6]

-

-

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of this compound. The crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydrochloride, can also be analyzed.

Mechanism of Action: Signaling Pathways

Medroxalol exerts its antihypertensive effects by blocking adrenergic receptors. As an antagonist, it prevents the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors, thereby inhibiting their downstream signaling cascades.

Blockade of Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are primarily located on vascular smooth muscle and are coupled to Gq proteins. Their activation leads to vasoconstriction. Medroxalol blocks this pathway.[7][8]

Caption: Blockade of Alpha-1 Adrenergic Signaling by Medroxalol.

Blockade of Beta-1 Adrenergic Receptor Signaling

Beta-1 adrenergic receptors are predominantly found in the heart and are coupled to Gs proteins. Their activation increases heart rate and contractility. Medroxalol's antagonism at these receptors reduces cardiac workload.[9][10]

Caption: Blockade of Beta-1 Adrenergic Signaling by Medroxalol.

Blockade of Beta-2 Adrenergic Receptor Signaling

Beta-2 adrenergic receptors are located in various tissues, including the smooth muscle of the bronchioles and blood vessels, and are also coupled to Gs proteins. Their activation leads to smooth muscle relaxation. While Medroxalol is a beta-blocker, some studies suggest it may have a vasodilatory component partially mediated by beta-2 adrenergic receptor stimulation, indicating a more complex interaction at this receptor subtype. However, its primary classification includes beta-2 antagonism.[11][12]

Caption: Blockade of Beta-2 Adrenergic Signaling by Medroxalol.

References

- 1. Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lcms.cz [lcms.cz]

- 4. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. Compartmentalization of Beta-Adrenergic Signals in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New insights into beta-adrenoceptors in smooth muscle: distribution of receptor subtypes and molecular mechanisms triggering muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Medroxalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Pharmacological Identifiers

Medroxalol hydrochloride, a potent antihypertensive agent, is distinguished by its dual-action antagonism of both alpha- and beta-adrenergic receptors.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data.

| Identifier | Value | Reference(s) |

| CAS Number | 70161-10-3 | [5][6][7] |

| IUPAC Name | 5-[2-[[3-(1,3-Benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxybenzamide;hydrochloride | [5] |

| Parent CAS Number | 56290-94-9 (Medroxalol) | [8][9] |

| Parent IUPAC Name | 5-[2-[[3-(1,3-Benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxybenzamide | [9] |

Mechanism of Action and Signaling Pathways

This compound exerts its antihypertensive effects primarily through competitive antagonism at both α- and β-adrenergic receptors.[1] This dual blockade leads to a reduction in peripheral vascular resistance, a primary contributor to its blood pressure-lowering effects.[1] Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate intracellular signaling cascades.[10][11]

By blocking these receptors, Medroxalol inhibits the downstream signaling pathways typically associated with adrenergic stimulation. Blockade of β-adrenergic receptors, which are often coupled to the Gs alpha subunit, is expected to inhibit the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic AMP (cAMP).[11] The antagonism of α1-adrenergic receptors, typically coupled to the Gq alpha subunit, would in turn block the activation of phospholipase C, leading to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in reduced intracellular calcium release and protein kinase C activation.

Quantitative Preclinical and Clinical Data

Medroxalol has been evaluated in various preclinical and clinical settings to determine its efficacy and pharmacokinetic profile.

Preclinical Receptor Affinity

The affinity of Medroxalol for adrenergic receptors has been quantified in vitro.

| Tissue Preparation | Receptor Type | pA2 Value | Reference(s) |

| Rabbit Aortic Strips | Alpha-adrenergic | 6.09 | [1] |

| Guinea Pig Atria | Beta-adrenergic | 7.73 | [1] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Clinical Pharmacokinetics

Pharmacokinetic parameters have been determined in human subjects following oral and intravenous administration.

| Parameter | Oral Administration (400 mg) | Intravenous Administration (1 mg/kg) | Reference(s) |

| Terminal Elimination Half-life (t1/2,Z) | 15.6 h | 7.3 h | [12] |

| Peak Plasma Level | 450 ng/ml | N/A | [12] |

| Time to Peak | 2-3 h | N/A | [12] |

| Bioavailability | 64% | N/A | [12] |

| Plasma Clearance | N/A | 948 ml/min | [12] |

Clinical Efficacy in Hypertension

Clinical trials have demonstrated the blood pressure-lowering effects of Medroxalol in patients with mild to moderate hypertension.

| Study Population | Dosage | Change in Standing Blood Pressure (Mean) | Reference(s) |

| 26 patients with mild to moderate hypertension | 100-400 mg twice daily for 6 weeks | -15.6 / -12.0 mm Hg | [13] |

In another study involving 15 patients with mild to moderate essential hypertension, a single oral dose of 200 mg of Medroxalol produced a rapid and significant decrease in both systolic and diastolic blood pressure and heart rate.[14]

Experimental Protocols

The following outlines the general methodologies employed in the preclinical and clinical evaluation of Medroxalol.

In Vitro Determination of pA2 Value

Objective: To determine the antagonist potency of Medroxalol at alpha- and beta-adrenergic receptors.

General Protocol:

-

Tissue Preparation: Helical strips of rabbit aorta (for α-receptor activity) and spontaneously beating guinea pig atria (for β-receptor activity) are prepared and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[1]

-

Agonist Concentration-Response Curve: Cumulative concentration-response curves are established for a selective adrenergic agonist (e.g., phenylephrine for α-receptors, isoproterenol for β-receptors).

-

Antagonist Incubation: The tissue preparations are incubated with a fixed concentration of Medroxalol for a predetermined equilibration period.

-

Shifted Agonist Concentration-Response Curve: The agonist concentration-response curve is repeated in the presence of Medroxalol.

-

Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using a Schild plot, where the log(dose ratio - 1) is plotted against the negative log of the molar concentration of Medroxalol.

In Vivo Evaluation in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the antihypertensive efficacy of Medroxalol in a genetic model of hypertension.

General Protocol:

-

Animal Model: Adult male or female Spontaneously Hypertensive Rats (SHR) are used.[1]

-

Blood Pressure Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured in conscious rats using a non-invasive tail-cuff method or via an indwelling arterial catheter for continuous monitoring.

-

Drug Administration: Medroxalol is administered orally (via gavage) or intravenously at various doses. A vehicle control group is also included.

-

Post-Dose Monitoring: Blood pressure and heart rate are monitored at multiple time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each dose group and compared to the vehicle control group using appropriate statistical methods.

Clinical Trial in Hypertensive Patients

Objective: To evaluate the safety and efficacy of Medroxalol in patients with essential hypertension.

General Protocol:

-

Patient Population: Patients with a diagnosis of mild to moderate essential hypertension (based on specific systolic and diastolic blood pressure criteria) are recruited.[13]

-

Study Design: A randomized, controlled trial design is often employed. This may include a placebo run-in period to establish a stable baseline blood pressure.[13]

-

Intervention: Patients are randomized to receive either Medroxalol at a specified dose and frequency or a placebo/active comparator. The dose of Medroxalol may be titrated based on blood pressure response.

-

Efficacy and Safety Assessments: Blood pressure (supine and standing) and heart rate are measured at regular intervals throughout the study.[13][15] Adverse events are systematically recorded at each visit.

-

Data Analysis: The primary efficacy endpoint is typically the change in blood pressure from baseline to the end of the treatment period, compared between the Medroxalol and control groups. Safety data is summarized and compared between groups.

References

- 1. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Medroxalol - Wikipedia [en.wikipedia.org]

- 4. Medroxalol Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound | C20H25ClN2O5 | CID 198526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. This compound [drugfuture.com]

- 8. Medroxalol | C20H24N2O5 | CID 41835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Conducting the G-protein Coupled Receptor (GPCR) Signaling Symphony in Cardiovascular Diseases: New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Comparison of the clinical pharmacokinetics and concentration-effect relationships for medroxalol and labetalol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Treatment of mild and moderate hypertension with medroxalol, an alpha- and beta-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antihypertensive and vasodilating effects of acute medroxalol, a new beta-blocker with beta-2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Medroxalol Hydrochloride: A Technical Analysis of its Antihypertensive and Vasodilating Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Medroxalol hydrochloride is a pharmacological agent with significant antihypertensive properties stemming from a multifaceted mechanism of action. This technical guide synthesizes data from preclinical and clinical investigations to provide a detailed overview of its vasodilating and blood pressure-lowering effects. The core of Medroxalol's action lies in its capacity as a competitive antagonist at both α- and β-adrenergic receptors, coupled with a distinct vasodilatory component.

Mechanism of Action: A Dual Approach to Vasodilation

Medroxalol exerts its antihypertensive effects primarily through two pathways:

-

Adrenergic Receptor Blockade : It competitively inhibits both α- and β-adrenergic receptors. The blockade of α-adrenergic receptors counteracts the vasoconstrictive effects of endogenous agonists, while the β-adrenergic blockade modulates heart rate and cardiac output.[1] This dual blockade contributes to a reduction in peripheral vascular resistance.[1]

-

Active Vasodilation : Studies indicate that adrenergic receptor blockade alone does not fully account for the hypotensive effects of Medroxalol.[1] A significant portion of its action is attributed to active vasodilation, which is mediated by the stimulation of β2-adrenergic receptors.[2] This vasodilatory effect is dose-dependent and has been observed in various animal models.[2]

The combination of these actions results in a decrease in blood pressure, primarily by reducing peripheral vascular resistance more than cardiac output.[1]

Quantitative Efficacy and Receptor Affinity

The potency and receptor affinity of Medroxalol have been quantified in various experimental settings. The following tables summarize the key quantitative data available.

Table 1: In Vitro Receptor Antagonist Potency

| Receptor Type | Tissue Model | Potency (pA2) | Comparative Potency |

|---|---|---|---|

| α-Adrenergic | Rabbit Aortic Strips | 6.09[1] | 0.02 times as potent as phentolamine[1] |

| β-Adrenergic | Guinea Pig Atria | 7.73[1] | 0.09 times as potent as propranolol[1] |

Table 2: Clinical Antihypertensive Efficacy in Patients with Mild to Moderate Hypertension

| Treatment | Mean Daily Dose | Mean Reduction in Standing Blood Pressure (Systolic/Diastolic) | Number of Patients Responding (Diastolic < 100 mmHg) |

|---|

| Medroxalol (first 6 weeks) | 388-407 mg | 15.6/12.0 mmHg[3] | 21 out of 26[3] |

Table 3: Hemodynamic Effects in Patients with Mild to Moderate Hypertension (Single 200 mg Oral Dose)

| Parameter | Observation | Significance |

|---|---|---|

| Systolic & Diastolic Blood Pressure | Significant Decrease[4] | - |

| Heart Rate | Significant Decrease[4] | - |

| Brachial Artery Diameter | Significant Increase[4] | p < 0.05[4] |

| Brachial Artery Blood Velocity & Flow | Significant Increase[4] | p < 0.01[4] |

| Forearm Vascular Resistance | Significant Decrease[4] | p < 0.001[4] |

| Forearm Venous Tone | Unchanged[4] | - |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for Medroxalol-induced vasodilation and a generalized workflow for evaluating antihypertensive agents.

Caption: Proposed signaling pathway for Medroxalol-induced vasodilation via β2-adrenergic receptor stimulation.

Caption: Generalized experimental workflow for the evaluation of novel antihypertensive agents like Medroxalol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on descriptions of experiments conducted on Medroxalol.

In Vitro Assessment of Adrenergic Receptor Antagonism

-

Objective : To determine the antagonist potency of Medroxalol at α- and β-adrenergic receptors.

-

α-Adrenergic Receptor Protocol (Rabbit Aortic Strips) :

-

Euthanize male rabbits and isolate the thoracic aorta.

-

Prepare helical strips of the aorta and mount them in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Record isometric contractions using a force-displacement transducer.

-

Obtain cumulative concentration-response curves for an α-agonist (e.g., phenylephrine) in the absence and presence of increasing concentrations of Medroxalol.

-

Calculate the pA2 value from the Schild plot to quantify the antagonist potency.[1]

-

-

β-Adrenergic Receptor Protocol (Guinea Pig Atria) :

-

Euthanize guinea pigs and isolate the atria.

-

Mount the atria in an organ bath under similar conditions as the aortic strips.

-

Record the rate of spontaneous contractions.

-

Obtain cumulative concentration-response curves for a β-agonist (e.g., isoproterenol) in the absence and presence of increasing concentrations of Medroxalol.[1]

-

Calculate the pA2 value to determine the β-adrenergic antagonist potency.[1]

-

In Vivo Assessment of Antihypertensive Effects in Animal Models

-

Objective : To evaluate the effect of Medroxalol on blood pressure and heart rate in a relevant animal model of hypertension.

-

Protocol (Spontaneously Hypertensive Rats - SHR) :

-

Use adult male Spontaneously Hypertensive Rats.

-

Administer Medroxalol orally.[1]

-

Measure systolic and diastolic blood pressure and heart rate at predetermined time intervals using a non-invasive method (e.g., tail-cuff method) or via an indwelling arterial catheter for continuous monitoring.

-

A control group receiving a placebo is run in parallel to account for diurnal variations in blood pressure.

-

Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.[1]

-

Clinical Evaluation of Hemodynamic Effects in Humans

-

Objective : To assess the acute hemodynamic effects of Medroxalol in patients with essential hypertension.

-

Protocol :

-

Recruit patients with mild to moderate essential hypertension.[4]

-

After a washout period for any previous antihypertensive medication, administer a single oral dose of Medroxalol (e.g., 200 mg).[4]

-

Measure brachial artery diameter, blood velocity, and blood flow using pulsed Doppler velocimetry at baseline and at specified intervals post-administration.[4]

-

Simultaneously, measure forearm vascular resistance and venous tone using strain-gauge plethysmography.[4]

-

Monitor blood pressure and heart rate throughout the study period.

-

Perform statistical analysis to compare post-dose measurements with baseline values to determine the significance of any observed changes.[4]

-

References

- 1. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasodilation by medroxalol mediated by beta 2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of mild and moderate hypertension with medroxalol, an alpha- and beta-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihypertensive and vasodilating effects of acute medroxalol, a new beta-blocker with beta-2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Clinical Studies and Therapeutic Potential of Medroxalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxalol is an antihypertensive agent characterized by its dual mechanism of action as a competitive antagonist at both α- and β-adrenergic receptors.[1][2] This unique pharmacological profile allows it to reduce blood pressure by decreasing peripheral vascular resistance and cardiac output.[1] Early clinical investigations in the 1980s explored its efficacy and safety in the management of mild to moderate hypertension, both as a monotherapy and in combination with other antihypertensive agents like diuretics.[2][3] This technical guide provides an in-depth overview of the early clinical studies and therapeutic potential of Medroxalol, with a focus on its pharmacological properties, experimental evaluation, and clinical findings.

Mechanism of Action

Medroxalol exerts its antihypertensive effect through the blockade of both α1- and β-adrenergic receptors. The blockade of α1-adrenergic receptors in vascular smooth muscle leads to vasodilation and a reduction in peripheral resistance. Simultaneously, the blockade of β-adrenergic receptors in the heart reduces heart rate and myocardial contractility, contributing to the overall decrease in blood pressure.[1][4] Some studies also suggest a component of active vasodilation mediated by β2-adrenergic receptor stimulation.[5]

Signaling Pathways

The primary mechanism of Medroxalol involves the competitive inhibition of norepinephrine and epinephrine binding to α1- and β-adrenergic receptors, thereby attenuating the downstream signaling cascades initiated by these catecholamines.

References

- 1. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of mild and moderate hypertension with medroxalol, an alpha- and beta-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medroxalol combined with hydrochlorothiazide in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-blocking agents with vasodilating action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vasodilation by medroxalol mediated by beta 2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Medroxalol Hydrochloride: In Vitro Experimental Design and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Medroxalol hydrochloride is a potent antihypertensive agent demonstrating a unique pharmacological profile as a competitive antagonist at both α- and β-adrenergic receptors. This dual-action mechanism contributes to its vasodilatory and heart rate-modulating effects. In vitro characterization is crucial to elucidate its potency, selectivity, and mechanism of action at the molecular and cellular levels. This document provides detailed protocols for key in vitro experiments to assess the pharmacological properties of this compound.

The primary in vitro assays for this compound focus on its interaction with α- and β-adrenoceptors. These include radioligand binding assays to determine its binding affinity (Ki) and receptor density (Bmax), as well as functional assays on isolated tissues to quantify its antagonist potency (pA2).

Key Quantitative Data

The following table summarizes the reported in vitro pharmacological data for this compound.

| Parameter | Receptor Type | Tissue Preparation | Value | Reference Compound | Relative Potency |

| pA2 | α-adrenergic | Rabbit Aortic Strips | 6.09 | Phentolamine | 0.02x |

| pA2 | β-adrenergic | Guinea Pig Atria | 7.73 | Propranolol | 0.09x |

Table 1: In Vitro Pharmacological Parameters of this compound.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines the determination of the binding affinity of this compound for α1- and β-adrenergic receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from tissues or cell lines expressing the target adrenergic receptor subtype (e.g., rabbit aorta for α1, guinea pig heart for β).

-

Radioligand (e.g., [3H]-Prazosin for α1-receptors, [3H]-Dihydroalprenolol (DHA) for β-receptors).

-

This compound.

-

Non-labeled competitor (e.g., Phentolamine for α1, Propranolol for β).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize the tissue (e.g., rabbit aorta or guinea pig atria) in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Add assay buffer, radioligand, an excess of non-labeled competitor, and membrane suspension.

-

Competition Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Functional Assay (Schild Analysis)

This protocol describes the determination of the antagonist potency (pA2) of this compound on isolated tissues.

Materials:

-

Isolated tissue preparations (e.g., rabbit aortic strips for α-receptor antagonism, guinea pig atria for β-receptor antagonism).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), temperature control, and aeration (95% O2 / 5% CO2).

-

Isometric force transducer and data acquisition system.

-

Agonist (e.g., Phenylephrine for α1-receptors, Isoproterenol for β-receptors).

-

This compound.

Protocol:

-

Tissue Preparation: Dissect the desired tissue (e.g., thoracic aorta from a rabbit or atria from a guinea pig) and mount it in the organ bath containing physiological salt solution maintained at 37°C and aerated.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (e.g., Phenylephrine or Isoproterenol) to establish a baseline.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Agonist Response in Presence of Antagonist: Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat with Different Antagonist Concentrations: Wash the tissue extensively and repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis:

-

Plot the log of the agonist concentration versus the response for each concentration of this compound.

-

Determine the EC50 of the agonist in the absence and presence of each concentration of the antagonist.

-

Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence.

-

Construct a Schild plot by plotting log(DR-1) against the negative log of the molar concentration of this compound.

-

The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

-

Signaling Pathways

This compound exerts its effects by blocking adrenergic signaling pathways. Adrenergic receptors are G-protein coupled receptors (GPCRs).

-

α1-Adrenergic Receptor Signaling: Antagonism of α1-receptors by Medroxalol in vascular smooth muscle cells prevents the activation of Gq protein, thereby inhibiting the phospholipase C (PLC) pathway. This leads to a decrease in inositol trisphosphate (IP3) and diacylglycerol (DAG) production, resulting in reduced intracellular calcium release and ultimately vasodilation.

-

β-Adrenergic Receptor Signaling: In cardiomyocytes, Medroxalol's antagonism of β-receptors blocks the activation of Gs protein. This prevents the stimulation of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production and reduced activation of protein kinase A (PKA). The downstream effects include a decrease in heart rate and contractility.

Medroxalol Hydrochloride: Application Notes and Protocols for Cancer Cell Line Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxalol hydrochloride is a pharmacological agent known for its dual alpha- and beta-adrenergic receptor blocking properties, primarily utilized in the management of hypertension.[1][2] While its role in cardiovascular medicine is established, the potential applications of this compound in oncology remain largely unexplored. However, emerging research into the anticancer effects of other beta-blockers, such as propranolol and carvedilol, suggests that adrenergic signaling pathways may play a role in tumor progression, proliferation, and survival.[3][4][5]

This document provides a comprehensive set of application notes and detailed protocols for the initial screening of this compound in cancer cell lines. The methodologies outlined here are based on established techniques for evaluating the cytotoxic and cytostatic effects of compounds in cancer research. Due to the current lack of specific data on this compound in this context, data from analogous beta-blockers are provided for illustrative purposes to guide experimental design and data interpretation.

Postulated Mechanism of Action in Cancer

While the direct mechanism of this compound in cancer is not established, the anticancer effects of other beta-blockers are thought to involve the inhibition of catecholamine-induced signaling pathways that can promote cancer cell proliferation, migration, and survival.[3][6] Key pathways that could be influenced by adrenergic blockade include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) signaling cascades.[7] It is hypothesized that by blocking adrenergic receptors on cancer cells, this compound could potentially inhibit these pro-survival pathways, leading to cell cycle arrest and apoptosis.

Data Presentation: Efficacy of Analogous Beta-Blockers in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of other beta-blockers in various cancer cell lines to provide a reference for potential efficacy ranges when screening this compound.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Carvedilol | A549 | Non-Small Cell Lung Cancer | 18 | [8] |

| Carvedilol | H1299 | Non-Small Cell Lung Cancer | 13.7 | [8] |

| Propranolol | A549 | Non-Small Cell Lung Cancer | Varies (effective at 50 µM) | |

| Propranolol | H1299 | Non-Small Cell Lung Cancer | Varies (effective at 50 µM) | |

| Labetalol | MCF-7 | Breast Cancer | Concentration-dependent decrease in proliferation | [9] |

| Labetalol | MCF-7/1000Dox | Doxorubicin-resistant Breast Cancer | Concentration-dependent decrease in proliferation | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the solvent used for the drug stock).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[8]

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.[1]

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways for Investigation

Based on the known pharmacology of beta-blockers, the following signaling pathways are recommended for investigation to elucidate the mechanism of action of this compound in cancer cells.

Conclusion

These application notes and protocols provide a foundational framework for the initial in vitro screening of this compound in cancer cell lines. While there is currently no direct evidence for its efficacy in oncology, the data from analogous beta-blockers suggest a plausible rationale for its investigation. The provided methodologies for assessing cell viability, apoptosis, and cell cycle, along with the outlined potential signaling pathways, offer a comprehensive approach to evaluating the anticancer potential of this compound. Further research is warranted to determine if this compound holds promise as a repurposed therapeutic agent in cancer treatment.

References

- 1. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayo.edu [mayo.edu]

- 3. Trial watch: beta-blockers in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-Blockers and Cancer | Encyclopedia MDPI [encyclopedia.pub]

- 5. Beta-Blockers and Cancer: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta Blockers Hold Substantial Potential For Therapeutical Interventions In Cancer [brainimmune.com]

- 7. mdpi.com [mdpi.com]

- 8. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Does propranolol have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Medroxalol Hydrochloride Dosage Determination in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxalol hydrochloride is a pharmaceutical agent known for its antihypertensive properties, acting as both an alpha- and beta-adrenergic receptor antagonist.[1][2] This dual mechanism of action contributes to its ability to lower blood pressure by reducing peripheral vascular resistance and cardiac output.[1] Furthermore, a portion of its hypotensive effect is attributed to beta-2-adrenergic receptor-mediated vasodilation.[3] These application notes provide a comprehensive guide for determining the appropriate dosage of this compound in laboratory animals for preclinical research, focusing on efficacy and safety assessment.

Mechanism of Action

This compound exerts its pharmacological effects through the blockade of adrenergic receptors. It competitively antagonizes both alpha-1 and beta-adrenergic receptors. The blockade of alpha-1 receptors in vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance. The antagonism of beta-1 receptors in the heart results in reduced heart rate and contractility. Additionally, Medroxalol exhibits beta-2-adrenergic agonist activity, which contributes to its vasodilatory and blood pressure-lowering effects.[1][3]

Available Toxicity Data

Table 1: Chronic Oral Toxicity of this compound in Rodents [2]

| Species | Strain | Duration | Dosages (mg/kg/day) | Key Observations |

| Rat | Long Evans | 2 years | 0, 50, 250, 500 | No evidence of tumorigenic effect. Graying of pigmented hair at 250 and 500 mg/kg/day. |

| Mouse | CD-1 | 18 months | 0, 50, 250, 500 | Dose-related increase in uterine leiomyomas at 250 and 500 mg/kg/day. |

Note: The absence of acute toxicity data necessitates a cautious approach to initial dose selection. It is strongly recommended that researchers conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific animal model and for the intended route of administration.

Experimental Protocols

The following protocols are generalized frameworks that should be adapted based on the specific research objectives and institutional animal care and use committee (IACUC) guidelines.

Protocol for Initial Dose Range Finding (Acute Toxicity)

This protocol is essential due to the lack of established LD50 values.

Objective: To determine the maximum tolerated dose (MTD) of this compound following a single administration.

Animals: Select at least two species, one rodent (e.g., Sprague-Dawley rats or CD-1 mice) and one non-rodent (e.g., Beagle dogs), as per regulatory guidelines. Use both males and females.

Methodology:

-

Dose Selection: Based on the chronic toxicity data, start with a low dose (e.g., 5-10 mg/kg) and employ a dose escalation design (e.g., modified Fibonacci series).

-

Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intravenous injection).

-

Observation: Closely monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dosing) and then daily for 14 days. Observations should include changes in behavior, appearance, and physiological functions.

-

Data Collection: Record all clinical signs, body weight changes, and any instances of morbidity or mortality.

-

Endpoint: The MTD is defined as the highest dose that does not produce overt toxicity or more than a 10% reduction in body weight.

Protocol for Efficacy Testing in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive efficacy of this compound.

Animals: Adult male Spontaneously Hypertensive Rats (SHR) are a commonly used model for hypertension research. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.

Methodology:

-

Animal Acclimation and Baseline Measurement: Acclimate animals to the housing conditions and the blood pressure measurement procedure (e.g., tail-cuff method or telemetry) for at least one week. Record baseline blood pressure and heart rate.

-

Dose Selection: Based on the MTD study and literature, select at least three dose levels (low, medium, and high) to establish a dose-response relationship. A vehicle control group is mandatory.

-

Drug Administration: Administer this compound or vehicle daily for a predetermined period (e.g., 2-4 weeks) via the chosen route.

-

Blood Pressure and Heart Rate Monitoring: Measure blood pressure and heart rate at specified time points post-administration to capture the peak and duration of the effect.

-

Data Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare them between the treatment and control groups.

Protocol for In Vivo Assessment of Alpha and Beta-Adrenergic Blockade

Objective: To confirm the alpha and beta-blocking activity of this compound in vivo.

Animals: Anesthetized normotensive animals (e.g., Sprague-Dawley rats or dogs) are suitable for this acute study.

Methodology:

-

Animal Preparation: Anesthetize the animal and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Alpha-Blockade Assessment:

-

Administer a selective alpha-1 adrenergic agonist (e.g., phenylephrine) and record the pressor (blood pressure increasing) response.

-

Administer a dose of this compound.

-

Re-challenge with the alpha-1 agonist and observe the attenuated pressor response, indicating alpha-blockade.[1]

-

-

Beta-Blockade Assessment:

-